N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Description

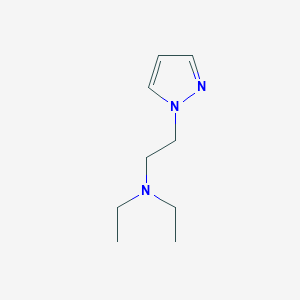

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-11(4-2)8-9-12-7-5-6-10-12/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJBURDLVZPQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675200 | |

| Record name | N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71033-38-0 | |

| Record name | N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its presence in drugs spanning anti-inflammatory agents like celecoxib to central nervous system modulators underscores the versatility of this heterocyclic scaffold.[2][4] This guide delves into a specific, yet promising derivative, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS No. 340967-02-4). While specific literature on this exact molecule is emerging, its structural motifs suggest a rich potential for exploration by researchers in drug discovery and development. This document serves as a comprehensive technical resource, amalgamating established principles of pyrazole chemistry with predictive insights to empower scientific inquiry into this compound. We will explore its synthesis, propose methods for its characterization, and discuss its potential as a modulator of biological systems.

Molecular Architecture and Physicochemical Properties

This compound is a tertiary amine featuring a pyrazole ring linked via a two-carbon chain to a diethylamino group. This unique combination of a heteroaromatic system and a flexible amino side chain dictates its physicochemical properties and, by extension, its potential biological interactions.

| Property | Value | Source |

| CAS Number | 340967-02-4 | [5][6] |

| Molecular Formula | C₇H₁₃N₃ | [5] |

| Molecular Weight | 139.20 g/mol | [7] |

| IUPAC Name | This compound | N/A |

The presence of the diethylamino group is anticipated to influence the compound's basicity and solubility, potentially enhancing its bioavailability. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and various non-covalent interactions with biological targets.[8]

Figure 1: 2D Structure of this compound.

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically achieved through the N-alkylation of pyrazole. This is a well-established transformation in pyrazole chemistry.[9][10] The following protocol is a proposed, robust method for its preparation.

Reaction Scheme

Figure 2: Proposed synthetic route via N-alkylation.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq).

-

Deprotonation: Suspend the pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is crucial to efficiently deprotonate the pyrazole, forming the pyrazolide anion, a potent nucleophile.

-

Alkylation: To the resulting mixture, add a solution of 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq), neutralized prior to addition or used with an additional equivalent of a tertiary amine base like triethylamine to liberate the free base in situ.

-

Reaction: The reaction mixture is then stirred at room temperature or gently heated (e.g., 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

-

Pyrazole Protons: Three distinct signals in the aromatic region, likely a triplet for the C4-H and two doublets for the C3-H and C5-H protons.

-

Ethylenic Bridge: Two triplets corresponding to the two methylene groups of the ethyl bridge connecting the pyrazole ring and the diethylamino group.

-

Diethylamino Group: A quartet for the methylene protons and a triplet for the methyl protons of the two ethyl groups.

-

-

¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals corresponding to the molecular formula C₇H₁₃N₃.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-N stretching of the amine.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 139.11. Fragmentation patterns would likely involve the cleavage of the ethyl groups and the ethylamine side chain.

Potential Pharmacological Applications: An Expert Perspective

The structural features of this compound suggest several avenues for pharmacological investigation. The broader family of pyrazole derivatives has demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][11][12]

Central Nervous System (CNS) Activity

A compelling area of investigation for this compound is its potential as a modulator of CNS targets. A structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has been identified as a potent and selective σ(1) receptor antagonist with efficacy in models of neuropathic pain.[13] The presence of a basic amine separated from an aromatic system by a flexible linker is a common pharmacophore for σ(1) receptor ligands. Given these similarities, this compound warrants investigation for its affinity and functional activity at σ(1) and other CNS receptors.

Figure 3: Potential pharmacological pathways for investigation.

Anti-inflammatory and Analgesic Properties

The pyrazole core is a well-established anti-inflammatory pharmacophore.[1][3] It would be prudent to evaluate this compound in standard in vitro and in vivo models of inflammation and pain to ascertain its potential in these therapeutic areas.

Antimicrobial Activity

Numerous pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[4] Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While specific experimental data remains to be broadly published, this guide provides a robust framework for its synthesis, characterization, and pharmacological evaluation based on established chemical principles and the known bioactivities of the pyrazole scaffold. The proposed synthetic route is practical and scalable, and the predicted spectroscopic data offer a clear roadmap for structural verification. The potential for this compound to interact with CNS targets, particularly the σ(1) receptor, presents an exciting avenue for future research. It is our hope that this technical guide will catalyze further investigation into this promising molecule and its potential contributions to the development of new therapeutics.

References

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

DeAngelis, A., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

- Pharmacological activities of pyrazolone derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research.

-

PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MySkinRecipes. (n.d.). อนุพันธ์ไพราซอล - ส่วนประกอบพื้นฐานเฮเทโรไซคลิก (16). Retrieved from [Link]

- Journal of Organic Chemistry & Process Research. (n.d.).

-

Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

-

Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]

-

Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

- Recent advances in the synthesis of new pyrazole deriv

- Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (2011). Asian Journal of Chemistry.

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

-

Synthesis of N-ethoxymethylene-2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine. (n.d.). Molbase. [Link]

-

ResearchGate. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 340967-02-4: N-ethyl-2-pyrazol-1-yl-ethanamine [cymitquimica.com]

- 6. myskinrecipes.com [myskinrecipes.com]

- 7. N-ethyl-Ethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 8. societachimica.it [societachimica.it]

- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyrazole-Ethanamine Derivatives

Foreword: The Pyrazole Privileged Structure and the Promise of the Ethanamine Moiety

For decades, the pyrazole nucleus has been a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties and versatile synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents. This guide delves into a specific, yet highly promising, subclass: pyrazole-ethanamine derivatives. The introduction of the ethanamine side chain offers a unique combination of flexibility and hydrogen bonding capabilities, opening new avenues for targeted biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compelling compounds.

The Synthetic Landscape: Crafting the Pyrazole-Ethanamine Core

The synthetic versatility of the pyrazole ring system allows for the introduction of the ethanamine moiety through several strategic routes. A common and effective method involves the alkylation of a pyrazole nitrogen with a suitable two-carbon synthon bearing a protected amine or a precursor functional group.

General Synthetic Approach: N-Alkylation Strategy

A prevalent strategy for the synthesis of 2-(1H-pyrazol-1-yl)ethanamine derivatives involves the N-alkylation of a pre-formed pyrazole ring. This method offers the advantage of modularity, allowing for the late-stage introduction of the ethanamine side chain to a diverse range of substituted pyrazole cores.

Experimental Protocol: Synthesis of N-Aryl-2-(1H-pyrazol-1-yl)ethanamine

-

Step 1: Pyrazole Synthesis: Synthesize the desired substituted pyrazole core. A common method is the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.

-

Step 2: N-Alkylation: To a solution of the pyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

-

Step 3: Add 2-chloro-N-arylethanamine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Step 4: Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 6: Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(1H-pyrazol-1-yl)ethanamine. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Promise: Key Activities of Pyrazole-Ethanamine Derivatives

The pyrazole-ethanamine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable template for drug discovery in multiple therapeutic areas. The following sections will explore the key findings in antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Pyrazole derivatives have long been recognized for their antibacterial and antifungal properties.[3][4] The incorporation of an ethanamine side chain can enhance this activity, potentially by increasing cell wall penetration or interaction with key microbial enzymes.

Recent studies have highlighted the potential of pyrazole derivatives against a range of bacterial and fungal strains. For instance, certain pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[4] One derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed MIC values between 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi.[4] While not a direct ethanamine derivative, this highlights the potential of nitrogen-containing side chains to impart potent antimicrobial effects.

Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [4] |

| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [4] |

| Imidazo[2,1-b][5][6][7]thiadiazole-pyrazole | Gram-positive & Gram-negative bacteria | <0.24 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer is a primary focus of modern drug discovery, and pyrazole derivatives have emerged as a promising class of anticancer agents.[9] They have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The ethanamine moiety can play a crucial role in mediating interactions with specific biological targets within cancer cells.

Studies on various pyrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives have shown excellent anticancer potential against MCF-7 and B16-F10 cancer cell lines, with IC₅₀ values of 1.88 ± 0.11 µM and 2.12 ± 0.15 µM, respectively.[10] Another study reported that a pyrazole derivative exhibited potent cytotoxicity against the A375 cell line with an IC₅₀ of 4.2 µM.[10]

Table 2: Representative Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative | MCF-7 (Breast) | 1.88 ± 0.11 | [10] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative | B16-F10 (Melanoma) | 2.12 ± 0.15 | [10] |

| Pyrazole Carboxamide Derivative | A375 (Melanoma) | 4.2 | [10] |

| Pyrazoline Derivative | HepG-2 (Liver) | 3.57 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-ethanamine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11][12] The ethanamine side chain can be tailored to enhance interactions with key inflammatory targets.

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some pyrazole analogues have demonstrated significant selective COX-2 inhibitory activity with IC₅₀ values in the low micromolar range.[12] For instance, certain hybrid pyrazole analogues have shown potent anti-inflammatory activity, with some compounds exhibiting COX-2 inhibition comparable to celecoxib.[2]

Table 3: Representative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Assay | IC₅₀ (µM) / % Inhibition | Reference |

| Hybrid Pyrazole Analogue | COX-2 Inhibition | 1.79 | [12] |

| Hybrid Pyrazole Analogue | Carrageenan-induced paw edema | 80.63% inhibition | [2] |

| Pyrazole Analogue | COX-2 Inhibition | ED₅₀ 35.7 µmol/kg | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design. For pyrazole-ethanamine derivatives, these insights are crucial for optimizing potency and selectivity.

Putative Mechanisms of Action

The diverse biological activities of pyrazole-ethanamine derivatives suggest multiple potential mechanisms of action:

-

Enzyme Inhibition: The pyrazole ring and its substituents can interact with the active sites of various enzymes. For instance, in the context of anti-inflammatory activity, they can act as competitive inhibitors of COX enzymes.[13] In anticancer applications, they may inhibit kinases or other enzymes crucial for cell cycle progression.[9]

-

Receptor Binding: The ethanamine moiety, with its potential for hydrogen bonding and electrostatic interactions, can facilitate binding to specific receptors. For example, some pyrazole derivatives have been investigated as cannabinoid receptor antagonists.

-

Disruption of Microbial Cell Integrity: In antimicrobial applications, these compounds may interfere with cell wall synthesis or disrupt membrane integrity. The lipophilicity and charge distribution of the molecule, influenced by the ethanamine side chain, can play a significant role.

Key Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for pyrazole-ethanamine derivatives is still emerging, several key trends can be identified from the broader pyrazole literature:

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity and selectivity. For instance, in COX-2 inhibitors, a p-sulfonamidophenyl group at the 5-position is often associated with selectivity.[6]

-

Nature of the Amine: The substitution on the ethanamine nitrogen can significantly impact biological activity. Aryl or substituted aryl groups can influence lipophilicity, steric hindrance, and potential for π-π stacking interactions with the target.

-

Length of the Alkyl Chain: The length of the linker between the pyrazole and the amine can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to a target. One study on pyrazole derivatives with amine moieties suggested that lengthening the aliphatic chain can lead to higher anti-inflammatory activity.[3]

Future Directions and Conclusion

The pyrazole-ethanamine scaffold represents a highly promising area for future drug discovery and development. The synthetic tractability of this class of compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Systematic SAR studies: A more systematic exploration of the structure-activity relationships is needed to guide the rational design of more potent and selective compounds.

-

Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these derivatives.

-

In vivo efficacy and safety profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Preamble: Charting a Course for a Novel Pyrazole Compound

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine emerges as a molecule of interest within the broader, pharmacologically significant class of pyrazole-containing compounds. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs with activities spanning anti-inflammatory, analgesic, antipsychotic, and anticancer applications.[1][2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and methodological framework to systematically investigate and define the mechanism of action for this novel chemical entity. Given the absence of specific literature on this compound, this document will serve as a comprehensive roadmap for its initial characterization and mechanistic elucidation, leveraging established principles of drug discovery and chemical biology.

Structural and Physicochemical Profile: Decoding the Molecular Blueprint

The structure of this compound, featuring a pyrazole ring linked to a diethylaminoethyl side chain, offers initial clues to its potential biological behavior.

-

The Pyrazole Core: The five-membered aromatic pyrazole ring is a versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] The pyrazole ring itself can serve as a bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[1]

-

The Diethylaminoethyl Side Chain: This functional group significantly influences the compound's basicity and lipophilicity. The tertiary amine is likely to be protonated at physiological pH, potentially engaging in ionic interactions with acidic residues in protein binding pockets. This side chain is common in compounds targeting the central nervous system and various receptors.

A preliminary physicochemical analysis is a critical first step.

| Property | Predicted Characteristic | Implication for Biological Activity |

| Molecular Weight | Low | Likely good membrane permeability (Lipinski's Rule of Five). |

| LogP | Moderate | Balanced solubility, suggesting potential for both oral bioavailability and target engagement in varied environments. |

| pKa | Basic (due to the tertiary amine) | Influences ionization state, solubility, and potential for ionic interactions with targets. |

| Hydrogen Bond Donors/Acceptors | The pyrazole nitrogens can act as acceptors, and if protonated, the tertiary amine can be a donor. | Potential for specific hydrogen bonding interactions within a target's binding site. |

Hypothesis Generation: Formulating a Mechanistic Inquiry

Based on the vast chemical space of pyrazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

-

Hypothesis 1: Anti-inflammatory Activity via COX Inhibition. Many celebrated pyrazole-containing drugs, such as celecoxib, are potent and selective inhibitors of cyclooxygenase (COX) enzymes.[3] The structural features of our compound could potentially allow it to fit within the COX active site.

-

Hypothesis 2: Neurological Activity via Receptor Modulation. The diethylaminoethyl moiety is a common pharmacophore in compounds targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. Rimonabant, a pyrazole-based drug, was developed as a cannabinoid receptor 1 (CB1) antagonist.[3][5]

-

Hypothesis 3: Anticancer Activity via Kinase Inhibition. A growing number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4]

-

Hypothesis 4: Antimicrobial Activity. Pyrazole derivatives have also shown promise as antibacterial and antifungal agents, suggesting a potential mechanism involving inhibition of microbial-specific enzymes or pathways.[3]

A Step-by-Step Experimental Workflow for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methods, is essential for an unbiased and thorough investigation.

Caption: A systematic workflow for the elucidation of the mechanism of action.

In Silico Screening

-

Objective: To predict potential binding affinities for a range of biological targets and to prioritize experimental screening.

-

Methodology:

-

Generate a 3D conformer of this compound.

-

Select a panel of protein targets based on the hypotheses (e.g., COX-1, COX-2, various kinases, CB1 receptor).

-

Perform molecular docking simulations to predict the binding mode and estimate the binding energy of the compound to each target.

-

Analyze the docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds).

-

In Vitro Broad Panel Screening

-

Objective: To empirically identify the compound's primary biological targets from a large, unbiased selection.

-

Methodology:

-

Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Screen against a library of hundreds of receptors, ion channels, kinases, and other enzymes at a fixed concentration (e.g., 10 µM).

-

Identify "hits" – targets where the compound shows significant activity (e.g., >50% inhibition or binding).

-

In Vitro Target Validation: Dose-Response Studies

-

Objective: To confirm the hits from the broad panel screen and to quantify the compound's potency.

-

Methodology:

-

For Enzyme Targets (e.g., COX):

-

Perform an enzyme inhibition assay using a range of concentrations of the compound.

-

Measure the enzyme activity at each concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

For Receptor Targets (e.g., GPCRs):

-

Perform a competitive radioligand binding assay.

-

Incubate membranes expressing the receptor with a radiolabeled ligand and a range of concentrations of the compound.

-

Measure the displacement of the radioligand to determine the compound's binding affinity (Ki).

-

-

Cell-Based Assays

-

Objective: To confirm the compound's activity in a cellular context and to investigate its effects on downstream signaling pathways.

-

Methodology:

-

Select cell lines that endogenously express the validated target.

-

Treat the cells with a range of concentrations of the compound.

-

Perform assays to measure the functional consequences of target engagement. For example:

-

If the target is a kinase, use Western blotting to measure the phosphorylation of its downstream substrates.

-

If the target is a GPCR, use a reporter gene assay to measure changes in second messenger levels (e.g., cAMP).

-

Perform cell viability or proliferation assays (e.g., MTT, BrdU) to assess the compound's overall cellular effect.

-

-

Detailed Experimental Protocol: A Case Study for COX-2 Inhibition

This protocol provides a detailed methodology for assessing the inhibitory activity of this compound against human COX-2.

Objective: To determine the IC50 of this compound for COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex Red)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations.

-

Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer containing heme.

-

Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the test compound dilutions or the positive control. c. Add the diluted COX-2 enzyme solution and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding. d. Add the fluorometric probe. e. Initiate the reaction by adding the arachidonic acid substrate.

-

Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes using a plate reader.

-

Data Analysis: a. Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each well. b. Normalize the rates to the vehicle control (DMSO). c. Plot the percent inhibition versus the log of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Postulated Signaling Pathway

Should the experimental workflow reveal a potent and selective inhibition of a particular target, the next step is to place this finding within a broader biological context. For instance, if this compound is found to be a potent kinase inhibitor (e.g., of a hypothetical "Kinase X"), a signaling pathway diagram can be constructed.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

This visualization helps to conceptualize the downstream consequences of the compound's action and to design further experiments to validate the proposed pathway.

Conclusion: From a Novel Compound to a Potential Therapeutic Lead

The journey of elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis testing and data-driven refinement. By integrating computational, biochemical, and cell-based approaches, researchers can build a comprehensive understanding of how a molecule exerts its biological effects. This guide provides a robust framework for this endeavor, paving the way for the potential development of a new generation of pyrazole-based therapeutics.

References

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

-

Title: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Source: Anti-Infective Agents URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

-

Title: An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) Source: SciSpace URL: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]

An In-Depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is a heterocyclic compound featuring a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry. The pyrazole ring and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, detailing a probable synthetic route, its physicochemical properties, and exploring its potential pharmacological applications based on the bioactivities of structurally related compounds. This document serves as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of biological activities.[3] Numerous pyrazole-containing drugs have been approved for clinical use, demonstrating the therapeutic potential of this chemical moiety. These include celecoxib, a potent anti-inflammatory agent, and various anticancer and antipsychotic drugs.[1] The versatility of the pyrazole nucleus continues to inspire the design and synthesis of new therapeutic agents.[3] this compound, as a member of this important class of compounds, holds promise for exhibiting valuable pharmacological properties.

Synthesis and Mechanism

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly probable and efficient synthetic route involves the N-alkylation of pyrazole with a suitable diethylaminoethyl halide. This method is a common and well-established procedure for the synthesis of N-substituted pyrazoles.[4]

Proposed Synthetic Pathway: N-Alkylation of Pyrazole

The synthesis can be achieved through the reaction of pyrazole with 2-chloro-N,N-diethylethanamine in the presence of a base. The base is crucial for deprotonating the pyrazole ring, thereby activating it for nucleophilic attack on the alkyl halide.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to ensure deprotonation of the pyrazole. Subsequently, add 2-chloro-N,N-diethylethanamine hydrochloride (1.0-1.2 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃ | - |

| Molecular Weight | 167.25 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | General observation for similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | General observation for similar compounds |

Spectroscopic Data (Predicted):

-

¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, and distinct signals for the pyrazole ring protons and the methylene groups of the ethanamine chain.

-

¹³C NMR: Resonances corresponding to the carbons of the pyrazole ring, the ethyl groups, and the ethanamine linker are anticipated.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations would be expected.

Potential Pharmacological Applications

Anti-inflammatory and Analgesic Activity

Numerous pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of this compound suggest it could interact with these or other targets involved in inflammatory pathways.

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs.[1] Pyrazole derivatives have been shown to inhibit various kinases and other proteins implicated in cancer cell proliferation and survival.[5] Therefore, this compound warrants investigation for its potential cytotoxic and antiproliferative effects against various cancer cell lines.

Neuroprotective and CNS Activity

Substituted pyrazoles have demonstrated promising neuroprotective effects in preclinical models.[6] The ethanamine side chain in the target molecule is a common feature in many centrally acting drugs, suggesting potential for crossing the blood-brain barrier and exerting effects on the central nervous system.

Caption: Potential biological targets and pharmacological effects of this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyrazole derivatives. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the definitive synthesis and comprehensive characterization of this compound, followed by systematic in vitro and in vivo screening to elucidate its pharmacological profile. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics.

References

- Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic letters, 21(9), 3158-3161.

- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Synlett, 29(08), 1071-1075.

- Harigae, R., Moriyama, K., & Togo, H. (2014). An efficient synthesis of 1, 3, 5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes converted a wide range of substrates. The Journal of Organic Chemistry, 79(5), 2049-2058.

- Kumar, P. B. R., et al. (2012). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 5(4), 400-404.

- Faisal, M., et al. (2019). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 10, 117.

- Harshitha, T., et al. (2020). Synthesis, biological activity of new pyrazoline derivative.

- Ran, C., et al. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 166, 231-254.

- Conrad, M., & Zart, A. (1906). Ueber die Darstellung von 1-Phenyl-3-oxy-5-pyrazolon-imid. Berichte der deutschen chemischen Gesellschaft, 39(2), 2282-2288.

- Vertex AI Search. (2024). N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine.

- Patil, S. (2020). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Request PDF.

- Bayer AG. (2021). Process for the manufacture of pyrazoles or pyrimidones.

- Singh, V., et al. (2024). An iodine(III)

- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6524.

- Bayer Aktiengesellschaft. (1984). Process for the preparation of pyrazole.

- Pfizer Inc. (2002). One pot process for the production of pyrazole compounds.

- PubChem. (n.d.). N,N-diethyl-2-(5-methyl-2-phenyl-pyrazol-3-yl)oxy-ethanamine.

- U.S. Environmental Protection Agency. (n.d.). Ethanamine, N,N-diethyl-.

- Rathna Kumar, P. B., et al. (2012). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan J. Chem, 5(4), 400-404.

- Abdel-Wahab, B. F., et al. (2021).

- Gholamhosseini-Nazari, M., et al. (2023). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. Chemistry Central Journal, 17(1), 1-12.

- Patel, R. P., et al. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals.

- Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.

- ChemScene. (n.d.). N,N-diethyl-2-(piperazin-1-yl)ethan-1-amine.

- de Oliveira, A. C. A., et al. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 26(16), 4945.

- Padalkar, V. S., & Sekar, N. (2012). Synthesis, characterization and photophysical properties of novel fluorescent biocompatible fluorescence probe for protein binding contains a 1, 3, 5-triazine skeleton. Current Chemistry Letters, 1(1), 1-12.

- Al-Ghorbani, M., et al. (2023).

- National Institute of Standards and Technology. (n.d.). 1,2-Ethanediamine, N,N-diethyl-.

- PubChem. (n.d.). 2-(4-ethyl-1h-pyrazol-1-yl)ethan-1-amine.

- Wang, Y., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry, 45(12), 5792-5799.

- Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Novel 2-(1, 2, 3-Triazol-4-yl)-4, 5-dihydro-1H-pyrazol-1-yl) thiazoles and 2-(4, 5-dihydro-1H-pyrazol-1-yl)-4-(1H-1, 2, 3-triazol-4-yl) thiazoles. Molecules, 27(19), 6524.

- PubChem. (n.d.). N,N-Diethyl-2-(2-methoxyethoxy)ethanamine.

- Fun, H. K., et al. (2012). N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2169.

Sources

- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide | C18H18N4O3 | CID 119102099 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Core: A Historical and Synthetic Odyssey from Serendipity to Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of pyrazole is not merely a chapter in the annals of heterocyclic chemistry; it is a compelling narrative of scientific inquiry, serendipitous discovery, and the methodical evolution of a simple five-membered ring into one of the most significant "privileged scaffolds" in modern drug development. This guide traverses the history of pyrazole, from its initial synthesis in the late 19th century to its current status as a cornerstone of medicinal chemistry, providing in-depth technical analysis of the foundational synthetic protocols that unlocked its vast potential.

Part 1: The Genesis of a Heterocycle - Knorr's Foundational Discovery

The journey begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a new heterocyclic compound through the reaction of ethyl acetoacetate and phenylhydrazine.[1][2] This reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine, became the first reported synthesis of a pyrazole derivative (specifically, a pyrazolone) and was subsequently named the Knorr Pyrazole Synthesis .[1][3][4] The term "pyrazole" itself was coined by Knorr in the same year to describe this new class of compounds.[5][6][7]

Knorr's discovery was not just a synthetic curiosity. The resulting compound, 1,5-dimethyl-2-phenylpyrazol-3-one, later known as antipyrine, was found to possess potent analgesic and antipyretic properties.[2][6] This marked the first instance of a pyrazole derivative being used as a therapeutic agent and foreshadowed the immense pharmacological potential of the scaffold.[6]

While Knorr had created a derivative, the parent, unsubstituted pyrazole ring was first synthesized in 1889 by Eduard Buchner, who is more famously known for his Nobel Prize-winning work on cell-free fermentation.[8][9] Buchner's synthesis provided the fundamental structure upon which a universe of derivatives would be built.

A third pioneering method, the Pechmann Pyrazole Synthesis , was developed by German chemist Hans von Pechmann in 1898.[10][11][12] This reaction involves the 1,3-dipolar cycloaddition of diazomethane with acetylenes, offering an alternative and mechanistically distinct route to the pyrazole core.[12][13]

The timeline below highlights these foundational moments and the subsequent discovery of pyrazole in nature.

Part 2: Foundational Synthetic Protocols - A Technical Dissection

Understanding the historical context is incomplete without a deep dive into the experimental causality and methodology of the foundational syntheses. These protocols are not just historical artifacts; their core principles are still relevant in modern organic synthesis.

The brilliance of Knorr's method lies in its elegant convergence of two readily available components that perfectly map onto the final heterocyclic structure. The 1,3-dicarbonyl compound provides the three-carbon backbone, while the hydrazine provides the two adjacent nitrogen atoms.

Causality of Experimental Design:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a terminal nitrogen of the hydrazine on one of the carbonyl carbons of the β-ketoester. The slightly more electrophilic ketone carbonyl is typically attacked first.

-

Intramolecular Cyclization: Following the initial condensation and formation of a hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).

-

Thermodynamic Driving Force: The final step involves dehydration, which is energetically favorable as it leads to the formation of a stable, aromatic pyrazole ring. The stability of this aromatic system is the primary thermodynamic driving force for the entire reaction sequence.

Detailed Experimental Protocol (Reconstructed from Knorr's 1883 Publication[1][4])

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone, the first pyrazole derivative.

Materials & Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Quantity Used | Moles (approx.) |

| Phenylhydrazine | 108.14 | 100 g | 0.925 |

| Ethyl Acetoacetate | 130.14 | 125 g | 0.960 |

Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate. The reaction is noted to be exothermic.[2]

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily phenylhydrazone intermediate and water.

-

Separation: Separate the aqueous layer (water) from the oily condensation product.

-

Cyclization: Heat the oily product on a water bath. This provides the thermal energy required to overcome the activation barrier for intramolecular cyclization and elimination of ethanol.

-

Purification: The crude product is then purified, typically by crystallization from a suitable solvent (e.g., ethanol), to yield the final 1-phenyl-3-methyl-5-pyrazolone product.

General Mechanism of the Knorr Synthesis:

The mechanism below illustrates the key steps of imine formation, intramolecular attack, and dehydration that are central to this reaction's success.

This synthesis represents a fundamentally different approach, relying on the principles of 1,3-dipolar cycloaddition.

Causality of Experimental Design:

-

1,3-Dipole: Diazomethane (CH₂N₂) acts as a 1,3-dipole, a molecule with separated positive and negative charges over a three-atom system.

-

Dipolarophile: An alkyne (e.g., acetylene) serves as the "dipolarophile," the component that reacts with the dipole.

-

Cycloaddition: The reaction is a concerted [3+2] cycloaddition where the three atoms of the dipole and two atoms of the alkyne's triple bond simultaneously form a five-membered ring.[13] This is a highly efficient way to construct the ring system in a single step.

-

Tautomerization: The initial cycloadduct, a 3H-pyrazole, is non-aromatic. It rapidly undergoes a proton shift (tautomerization) to form the stable, aromatic pyrazole.[13]

General Methodology:

-

Reactant Preparation: A solution of the alkyne is prepared in an appropriate inert solvent.

-

Reaction: Diazomethane (typically generated in situ due to its explosive and toxic nature) is slowly added to the alkyne solution at a controlled temperature.

-

Workup and Isolation: After the reaction is complete, the solvent is removed, and the resulting pyrazole is purified.

This method, while elegant, is often limited by the hazardous nature of diazomethane and potential regioselectivity issues with unsymmetrical alkynes.

Part 3: The Rise of a Privileged Scaffold in Medicinal Chemistry

The initial discovery of antipyrine's biological activity was the spark that ignited decades of research into pyrazole's medicinal applications.[6][14] The pyrazole ring is not merely a passive framework; its unique electronic properties contribute significantly to a molecule's pharmacological profile. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.[15]

This versatility has led to an explosion of pyrazole-containing drugs across a vast range of therapeutic areas.[5][14][16] The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, antivirals, antidepressants, and more.[6][17]

Notable FDA-Approved Pyrazole-Containing Drugs:

| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |

| Celecoxib | Celebrex® | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor[18][19] |

| Sildenafil | Viagra® | Erectile Dysfunction | PDE-5 Inhibitor[20] |

| Ruxolitinib | Jakafi® | Anti-cancer | JAK1/JAK2 Inhibitor[20] |

| Apixaban | Eliquis® | Anticoagulant | Factor Xa Inhibitor[15][20] |

| Crizotinib | Xalkori® | Anti-cancer | ALK/ROS1 Inhibitor[20][21] |

| Berotralstat | Orladeyo® | Hereditary Angioedema | Plasma Kallikrein Inhibitor[15] |

The development of these drugs showcases the power of medicinal chemistry to modify the basic pyrazole core with different substituents, fine-tuning the molecule's activity, selectivity, and pharmacokinetic properties. Over 40 pyrazole-containing drugs have now been approved by the FDA, a testament to the scaffold's enduring importance.[15][22]

From Knorr's unexpected finding in 1883 to the multi-billion dollar blockbuster drugs of the 21st century, the history of pyrazole is a powerful illustration of how fundamental chemical discovery fuels therapeutic innovation. Its journey from a laboratory novelty to a privileged medicinal scaffold provides invaluable insights for today's researchers seeking to design the next generation of effective pharmaceuticals.

References

-

Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved January 20, 2026, from [Link]

-

Kumar, V., & Aggarwal, N. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(6), 2636-2647. Retrieved January 20, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 20, 2026, from [Link]

-

Giradkar, V. (2019). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved January 20, 2026, from [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved January 20, 2026, from [Link]

-

knorr pyrazole synthesis. (2017). Slideshare. Retrieved January 20, 2026, from [Link]

-

Fisyuk, A. S., et al. (2020). Modern Approaches to the Synthesis of Pyrazoles (A Review). Russian Journal of Organic Chemistry, 56(10), 1533-1576. Retrieved January 20, 2026, from [Link]

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Retrieved January 20, 2026, from [Link]

-

Hans von Pechmann. (n.d.). Chemeurope.com. Retrieved January 20, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Singh, N., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. Retrieved January 20, 2026, from [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Retrieved January 20, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1543. Retrieved January 20, 2026, from [Link]

-

Eduard Buchner. (n.d.). Oxford Reference. Retrieved January 20, 2026, from [Link]

-

Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 13(14), 1403-1433. Retrieved January 20, 2026, from [Link]

-

Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(6), 1-10. Retrieved January 20, 2026, from [Link]

-

Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

-

Medicinally important pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Hans von Pechmann. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Hans von Pechmann. (2024). Alchetron. Retrieved January 20, 2026, from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]

-

Green Methods for the Synthesis of Pyrazoles: A Review. (2016). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved January 20, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Eduard Buchner. (2018). Encyclopedia.com. Retrieved January 20, 2026, from [Link]

-

Pechmann condensation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Pechmann Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]

-

Eduard Buchner - Biography, Facts and Pictures. (2017). Famous Scientists. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. oxfordreference.com [oxfordreference.com]

- 9. famousscientists.org [famousscientists.org]

- 10. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 11. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 12. Pechmann Pyrazole Synthesis [drugfuture.com]

- 13. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine Analogs and Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific subclass: analogs and derivatives of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. While this parent compound is not a widely recognized therapeutic agent itself, its core structure—a pyrazole ring N-alkylated with a diethylaminoethyl moiety—presents a versatile platform for the design of novel bioactive molecules.

This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound class. It is intended to serve as a technical resource for researchers engaged in the discovery and development of new therapeutics, offering insights into the chemical space and pharmacological potential of these pyrazole derivatives.

Synthetic Strategies: Building the Pyrazole Core and its Analogs

The synthesis of this compound analogs typically involves two key stages: formation of the pyrazole ring and its subsequent N-alkylation.

Formation of the Substituted Pyrazole Ring

A common and versatile method for constructing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4] This approach allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.

Another powerful technique is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine, which proceeds through a cyclization reaction to form pyrazolines, which can then be oxidized to pyrazoles.[4][5]

N-Alkylation of the Pyrazole Ring

The introduction of the N,N-diethyl-2-ethanamine side chain, or other N-alkyl substituents, is a critical step in the synthesis. Regioselectivity can be a challenge in the N-alkylation of asymmetrically substituted pyrazoles, often yielding a mixture of N1 and N2 isomers.[6] The choice of base and solvent can significantly influence the regiochemical outcome.[6] Common alkylating agents include 2-chloro-N,N-diethylethanamine or other haloalkylamines.

Protocol 1: General Procedure for N-Alkylation of a Substituted Pyrazole

-

Dissolution: Dissolve the substituted pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents), to the solution at 0 °C and stir for 30 minutes to facilitate the formation of the pyrazolide anion.

-

Alkylation: Add the desired haloalkylamine (e.g., 2-chloro-N,N-diethylethanamine) (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole ring.

Substituents at the Pyrazole Core

The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different lipophilic moieties at the N1 position resulted in a decrease in activity compared to the unsubstituted pyrazole.[7] Conversely, modifications at the 3 and 5 positions with bulky groups like phenyl or cyclopentyl were found to be favorable for inhibitory activity.[7]

The N-Alkylethylamine Side Chain

The N,N-diethylaminoethyl group is a common pharmacophore in many biologically active compounds, often contributing to improved pharmacokinetic properties or interacting with specific biological targets. The length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can significantly impact activity.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | R1 | R2 | R3 | Biological Target | IC50 (nM) |

| 1a | H | H | H | Target X | 1500 |

| 1b | Phenyl | H | H | Target X | 500 |

| 1c | H | Phenyl | H | Target X | 800 |

| 1d | Phenyl | H | Phenyl | Target X | 50 |

| 1e | Phenyl | H | Phenyl | Target Y | >10000 |

Biological Activities and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][8][9][10]

Anti-inflammatory Activity

Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9][11] The structural features of the this compound scaffold could be optimized to develop selective COX inhibitors with reduced gastrointestinal side effects.

Anticancer Activity

The pyrazole core is present in several approved anticancer drugs.[12] Derivatives of this compound could be explored for their potential to inhibit various cancer-related targets, such as protein kinases or enzymes involved in tumor metabolism. Studies have shown that some pyrazole derivatives can induce apoptosis in cancer cell lines.[11]

Neuroprotective Effects

Recent research has highlighted the potential of pyrazole derivatives in neuroprotection.[13][14] Some compounds have been shown to inhibit neuroinflammation and protect neurons from excitotoxicity, suggesting their potential utility in treating neurodegenerative diseases.

Experimental Protocols and Characterization

The synthesis and evaluation of novel this compound analogs require robust experimental protocols and thorough characterization.

Protocol 2: General Procedure for In Vitro Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Spectroscopic Characterization

The structure of newly synthesized compounds must be unequivocally confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure and confirming the regiochemistry of N-alkylation.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the molecule.[5]

Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Future research in this area could focus on:

-

Library Synthesis: The generation of diverse libraries of analogs with variations in the pyrazole substituents and the N-alkylethylamine side chain.

-

High-Throughput Screening: Screening these libraries against a wide range of biological targets to identify novel activities.

-

Computational Modeling: Utilizing molecular docking and other in silico methods to guide the design of more potent and selective compounds.[9][15]

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.[5]

By leveraging the synthetic versatility of the pyrazole core and the favorable physicochemical properties often associated with the diethylaminoethyl moiety, researchers can continue to explore the therapeutic potential of this fascinating class of compounds.

Diagrams

Caption: General synthetic pathway for this compound analogs.

Caption: Key structural elements influencing the biological activity of the analogs.

References